7-Fluoroquinazolin-4(4aH)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoroquinazolin-4(4aH)-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of 7-Fluoroquinazolin-4(4aH)-one can be achieved through several synthetic routes One common method involves the reaction of 2-aminobenzonitrile with formamide under acidic conditions to form the quinazolinone coreIndustrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Analyse Chemischer Reaktionen
7-Fluoroquinazolin-4(4aH)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form quinazolinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions of the quinazolinone ring. Common reagents include halides and organometallic compounds.
Major Products: These reactions often yield derivatives with enhanced biological activities, such as antitumor and antimicrobial properties
Wissenschaftliche Forschungsanwendungen
7-Fluoroquinazolin-4(4aH)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound exhibits significant biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: It is being investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Wirkmechanismus
The mechanism of action of 7-Fluoroquinazolin-4(4aH)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium’s energy production and leading to its death. The compound’s fluorine atom enhances its binding affinity to these targets, making it a potent inhibitor .
Vergleich Mit ähnlichen Verbindungen
7-Fluoroquinazolin-4(4aH)-one can be compared with other quinazolinone derivatives, such as:
4-Aminoquinazoline: Known for its antitumor activity by inhibiting epidermal growth factor receptor (EGFR) phosphorylation.
7-Methoxyquinazolinone: Exhibits significant antimicrobial properties.
2-Phenylquinazolinone: Used in the synthesis of various pharmaceuticals due to its versatile reactivity.
The uniqueness of this compound lies in its enhanced chemical stability and biological activity due to the presence of the fluorine atom .
Eigenschaften
Molekularformel |
C8H5FN2O |
---|---|
Molekulargewicht |
164.14 g/mol |
IUPAC-Name |
7-fluoro-4aH-quinazolin-4-one |
InChI |
InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4,6H |
InChI-Schlüssel |
FSZJCRYKBZSNRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=NC=NC(=O)C21)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.